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Compound of Interest

Compound Name: N-Isopropyl Carvedilol-d6

Cat. No.: B587584

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely
prescribed for the management of hypertension and heart failure.[1][2] The control of impurities
in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and
manufacturing, ensuring the safety and efficacy of the final drug product.[3] N-Isopropyl
Carvedilol has been identified as a process-related impurity in the synthesis of Carvedilol.[4]
This technical guide provides an in-depth overview of N-Isopropyl Carvedilol, including its
chemical identity, potential formation pathways, analytical detection methodologies, and the
regulatory context for its control.

Chemical Profile of N-Isopropyl Carvedilol

A comprehensive understanding of an impurity's chemical characteristics is fundamental for its
effective identification and control.
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Characteristic Value Reference

1-(9H-Carbazol-4-yloxy)-3-[--

IUPAC Name INVALID-LINK--amino]-2- [5]
propanol

CAS Number 1246819-01-1 [5][6]

Molecular Formula C27H32N204 [7]

Molecular Weight 448.55 g/mol [7]

Appearance Off-White Solid [7]

Soluble in Methanol (MEOH)
Solubility and Dimethyl Sulfoxide [7]
(DMSO0)

Formation and Synthesis

N-Isopropyl Carvedilol is recognized as a process-related impurity, meaning it is typically
formed during the synthesis of the Carvedilol API.[4][8] While the precise, detailed reaction
mechanism for the formation of N-Isopropyl Carvedilol as a side-product is not extensively
documented in publicly available literature, it is understood to arise from variations in the
reactants or reaction conditions during the manufacturing process. The synthesis of Carvedilol
often involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-
methoxyphenoxy)ethylamine.[9][10] It is plausible that the presence of an isopropylamine-
containing starting material or intermediate, or a side reaction involving isopropylation, could
lead to the formation of N-Isopropyl Carvedilol.

To facilitate its use as a reference standard for analytical purposes, N-Isopropyl Carvedilol is
available for purchase from various chemical suppliers.[5][11][12] These reference standards
are crucial for the validation of analytical methods and the accurate quantification of this
impurity in Carvedilol batches.[3]

Analytical Methodologies for Detection and
Quantification
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The accurate detection and quantification of impurities are paramount for ensuring the quality

of Carvedilol. High-Performance Liquid Chromatography (HPLC) is the most common and

effective technique for this purpose.[8][13]

Experimental Protocol: Stability-Indicating HPLC

Method

One published stability-indicating HPLC method is capable of separating Carvedilol from 19

potential process-related and degradation impurities, including N-Isopropyl Carvedilol.[4]

Chromatographic Conditions:

Parameter

Specification

Column

Purosphere STAR RP 18-endcapped (250%4

mm, 3 pm)

Mobile Phase A

Acetonitrile:Buffer (10:1000 v/v)

Mobile Phase B

Methanol:Acetonitrile:Buffer (500:400:150 v/v/v)

20 mM potassium dihydrogen phosphate with 1

Buffer ml triethylamine, pH adjusted to 2.8+0.05 with
orthophosphoric acid

Flow Rate 1.0 ml/min

Column Temperature 50°C

Detection Wavelengths

226 nm and 240 nm

Injection Volume

10 pl

Gradient Program:
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Time (min) % Mobile Phase A % Mobile Phase B
0 100 0

10 100 0

30 0 100

60 0 100

62 100 0

70 100 0

This method has been validated according to ICH guidelines for parameters such as specificity,

linearity, precision, accuracy, and sensitivity.[4]

Regulatory Context and Acceptance Criteria

Regulatory bodies such as the International Council for Harmonisation (ICH) have established
guidelines for the control of impurities in new drug substances.[14][15] These guidelines
provide a framework for identifying, qualifying, and setting acceptance criteria for impurities.

Parameter Guideline

For a maximum daily dose of < 2g/day, the

threshold for identification of an impurity is
Identification Threshold _ _ _

0.10% or 1.0 mg per day intake, whichever is

lower.

For a maximum daily dose of < 2g/day, the
o threshold for qualification of an impurity is
Qualification Threshold ) ) )
0.15% or 1.0 mg per day intake, whichever is

lower.

For a maximum daily dose of < 2g/day, the

Reporting Threshold _ _ o
threshold for reporting an impurity is 0.05%.

Note: These are general ICH Q3A(R2) thresholds and specific limits for Carvedilol impurities
may be defined in pharmacopoeial monographs.[14][15]
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Qualification is the process of gathering and evaluating data to establish the biological safety of
an individual impurity at the specified level.[14][15] For N-Isopropyl Carvedilol, specific
toxicological or pharmacological data is not readily available in the public domain. Therefore, its
control to within the limits set by regulatory guidelines and pharmacopoeias is essential.

Carvedilol Signaling Pathway

Understanding the mechanism of action of the parent drug is important in the context of
impurity profiling. Carvedilol exerts its therapeutic effects through the blockade of beta-1, beta-
2, and alpha-1 adrenergic receptors.[1][2][16] This multi-faceted mechanism leads to a
reduction in heart rate, cardiac contractility, and blood pressure.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. go.drugbank.com [go.drugbank.com]

2. Pharmacology of carvedilol - PubMed [pubmed.ncbi.nim.nih.gov]
3. synthinkchemicals.com [synthinkchemicals.com]

4. ijpsonline.com [ijpsonline.com]

5. veeprho.com [veeprho.com]

6. N-Isopropyl Carvedilol | C27H32N204 | CID 59432710 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. allmpus.com [allmpus.com]
8. alentris.org [alentris.org]
9. jocpr.com [jocpr.com]

10. WO2008038301A1 - A process for the preparation of carvedilol - Google Patents
[patents.google.com]

11. Carvedilol N-Isopropyl Impurity - Opulent Pharma [opulentpharma.com]

12. [N-Isopropyl Carvedilol (25 mg) (1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]
(1-methylethyl)amino]-2-propanol) (COLD SHIPMENT REQUIRED)] - CAS [1246819-01-1]
[store.usp.org]

13. discovery.researcher.life [discovery.researcher.life]

14. database.ich.org [database.ich.org]

15. ema.europa.eu [ema.europa.eu]

16. What is the mechanism of Carvedilol? [synapse.patsnap.com]

To cite this document: BenchChem. [N-Isopropyl Carvedilol: A Technical Guide to a Key
Impurity in Carvedilol Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b587584#n-isopropyl-carvedilol-as-a-known-impurity-
of-carvedilol]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b587584?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB01136
https://pubmed.ncbi.nlm.nih.gov/15144929/
https://synthinkchemicals.com/product-category/impurities/carvedilol/
https://www.ijpsonline.com/articles/development-and-validation-of-stabilityindicating-highperformance-liquid-chromatography-method-for-estimation-of-organic-impuritie-5067.html?view=mobile
https://veeprho.com/impurities/carvedilol-n-isopropyl-impurity/
https://pubchem.ncbi.nlm.nih.gov/compound/N-Isopropyl-Carvedilol
https://pubchem.ncbi.nlm.nih.gov/compound/N-Isopropyl-Carvedilol
https://www.allmpus.com/carvedilol-n-isopropyl-impurity
https://alentris.org/carvedilol-impurity/
https://www.jocpr.com/articles/synthesis-and-characterization-of-potential-impurities-in-key-intermediates-of-carvedilol-a-badrenergic-receptor.pdf
https://patents.google.com/patent/WO2008038301A1/en
https://patents.google.com/patent/WO2008038301A1/en
https://opulentpharma.com/product/carvedilol-n-isopropyl-impurity/
https://store.usp.org/product/1A00230
https://store.usp.org/product/1A00230
https://store.usp.org/product/1A00230
https://discovery.researcher.life/article/optimization-and-validation-of-an-hplc-method-for-the-analysis-of-carvedilol-and-impurities/0ff54ee1f61a3cdc900fe407b8e48a71
https://database.ich.org/sites/default/files/Q3A%28R2%29%20Guideline.pdf
https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-3-r2-impurities-new-drug-substances-step-5_en.pdf
https://synapse.patsnap.com/article/what-is-the-mechanism-of-carvedilol
https://www.benchchem.com/product/b587584#n-isopropyl-carvedilol-as-a-known-impurity-of-carvedilol
https://www.benchchem.com/product/b587584#n-isopropyl-carvedilol-as-a-known-impurity-of-carvedilol
https://www.benchchem.com/product/b587584#n-isopropyl-carvedilol-as-a-known-impurity-of-carvedilol
https://www.benchchem.com/product/b587584#n-isopropyl-carvedilol-as-a-known-impurity-of-carvedilol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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